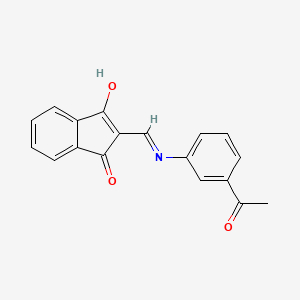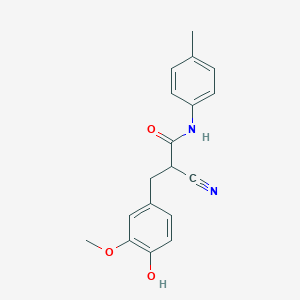![molecular formula C7H12N2OS B2718740 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one CAS No. 269083-19-4](/img/structure/B2718740.png)
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one is a chemical compound utilized in various scientific studies. Its unique properties make it valuable for research in fields such as pharmaceuticals, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one involves the formation of the imidazole ring, which is a key structural motif in many functional molecules. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled synthesis, focusing on the bonds constructed during the formation of the imidazole . One method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale synthesis of imidazole derivatives can be applied, which typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Aplicaciones Científicas De Investigación
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one has several scientific research applications, including:
Pharmaceuticals: It is used in the development of new drugs due to its unique chemical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one involves its interaction with molecular targets and pathways within biological systems. The imidazole ring is known to interact with various enzymes and receptors, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-1-propanone
- 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one
Uniqueness
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, organic synthesis, and material science.
Propiedades
IUPAC Name |
1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-3-6(10)9-5-4-8-7(9)11-2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVIGSYZYGZUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)
![4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B2718661.png)

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)
![[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)

![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)





![3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2718680.png)
